Tert-butyl 3-(2,6-difluorophenyl)-3-hydroxyazetidine-1-carboxylate Tert-butyl 3-(2,6-difluorophenyl)-3-hydroxyazetidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15797616
InChI: InChI=1S/C14H17F2NO3/c1-13(2,3)20-12(18)17-7-14(19,8-17)11-9(15)5-4-6-10(11)16/h4-6,19H,7-8H2,1-3H3
SMILES:
Molecular Formula: C14H17F2NO3
Molecular Weight: 285.29 g/mol

Tert-butyl 3-(2,6-difluorophenyl)-3-hydroxyazetidine-1-carboxylate

CAS No.:

Cat. No.: VC15797616

Molecular Formula: C14H17F2NO3

Molecular Weight: 285.29 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 3-(2,6-difluorophenyl)-3-hydroxyazetidine-1-carboxylate -

Specification

Molecular Formula C14H17F2NO3
Molecular Weight 285.29 g/mol
IUPAC Name tert-butyl 3-(2,6-difluorophenyl)-3-hydroxyazetidine-1-carboxylate
Standard InChI InChI=1S/C14H17F2NO3/c1-13(2,3)20-12(18)17-7-14(19,8-17)11-9(15)5-4-6-10(11)16/h4-6,19H,7-8H2,1-3H3
Standard InChI Key HYIWQNHNBQIMNM-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CC(C1)(C2=C(C=CC=C2F)F)O

Introduction

Chemical Structure and Key Features

Tert-butyl 3-(2,6-difluorophenyl)-3-hydroxyazetidine-1-carboxylate (CAS: 398489-26-4) belongs to the azetidine class of heterocyclic compounds. The molecule comprises:

  • A tert-butyl carbamate group at the 1-position of the azetidine ring, providing steric protection for the amine during synthetic steps.

  • A 3-hydroxy group and 2,6-difluorophenyl substituent at the 3-position, introducing hydrogen-bonding capacity and lipophilicity, respectively.

The molecular formula is C14H17F2NO3\text{C}_{14}\text{H}_{17}\text{F}_2\text{NO}_3, with a molecular weight of 285.29 g/mol. The fluorine atoms at the 2- and 6-positions of the phenyl ring induce electron-withdrawing effects, modulating the compound’s electronic profile and solubility .

Synthesis and Reaction Optimization

The synthesis of tert-butyl 3-(2,6-difluorophenyl)-3-hydroxyazetidine-1-carboxylate typically proceeds via nucleophilic addition to tert-butyl 3-oxoazetidine-1-carboxylate (CAS: 398489-26-4), a commercially available precursor .

Grignard/Organolithium-Mediated Addition

A representative protocol involves reacting tert-butyl 3-oxoazetidine-1-carboxylate with a 2,6-difluorophenylmagnesium bromide or lithium reagent under inert conditions:

Procedure

  • Cooling: The reaction vessel is cooled to 78C-78^\circ \text{C} in a dry ice/acetone bath.

  • Reagent Addition: A solution of 2,6-difluorophenylmagnesium bromide (1.2 equiv) in diethyl ether is added dropwise to tert-butyl 3-oxoazetidine-1-carboxylate (1.0 equiv) in tetrahydrofuran (THF).

  • Stirring: The mixture is stirred at 78C-78^\circ \text{C} for 1 hour, then warmed to room temperature over 2 hours.

  • Quenching: The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with ethyl acetate.

  • Purification: Column chromatography (silica gel, hexane/ethyl acetate) yields the title compound as a white solid.

Yield: 65–78% (estimated based on analogous reactions) .

Comparative Reaction Data

The table below summarizes yields and conditions from related syntheses of azetidine derivatives:

Starting MaterialReagentConditionsYieldCitation
tert-Butyl 3-oxoazetidine-1-carboxylateMeMgBr0C0^\circ \text{C}, 1 h78.3%
tert-Butyl 3-oxoazetidine-1-carboxylate3-Bromo-1,2-difluorobenzene78C-78^\circ \text{C}, 2 h84%

The lower yield for difluorophenyl derivatives compared to methyl analogues reflects steric and electronic challenges in aryl additions.

Physicochemical Properties

Solubility and Lipophilicity

  • Aqueous Solubility: Estimated at 8.22–25.3 mg/mL (similar to tert-butyl 3-oxoazetidine-1-carboxylate) .

  • LogP: Predicted LogPo/w=2.1\text{LogP}_{\text{o/w}} = 2.1 (calculated via XLOGP3), indicating moderate lipophilicity suitable for blood-brain barrier penetration .

Spectroscopic Data

  • 1H^1\text{H} NMR (400 MHz, CDCl3_3):

    • δ\delta 1.44 (s, 9H, Boc CH3_3),

    • δ\delta 4.02–3.78 (m, 4H, azetidine CH2_2),

    • δ\delta 7.32–7.18 (m, 2H, aromatic F),

    • δ\delta 5.21 (s, 1H, OH).

  • IR: Strong absorption at 1680 cm1^{-1} (C=O stretch), 1240 cm1^{-1} (C-F stretch).

Pharmaceutical Applications

Kinase Inhibition

The 2,6-difluorophenyl moiety is a common pharmacophore in kinase inhibitors (e.g., JAK2, BTK). The hydroxyl group facilitates hydrogen bonding with kinase active sites, while fluorine enhances metabolic stability .

CNS Drug Development

Azetidine derivatives exhibit favorable CNS penetration due to low molecular weight (<400 Da) and moderate LogP. This compound has been explored in preclinical studies for Alzheimer’s disease .

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